molecular formula C14H19N3O B15052338 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine

Cat. No.: B15052338
M. Wt: 245.32 g/mol
InChI Key: WKCJGGADLDBBFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine is a compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure . The reaction conditions often include the use of catalysts such as iodine and solvents like ethanol . The process can be optimized by adjusting the temperature and reaction time to achieve higher yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with continuous monitoring of reaction parameters. The use of automated systems to control temperature, pressure, and reactant concentrations ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine stands out due to its unique combination of a pyrazole ring and a methoxyphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-methoxyphenyl)methanamine

InChI

InChI=1S/C14H19N3O/c1-11-13(10-17(2)16-11)9-15-8-12-6-4-5-7-14(12)18-3/h4-7,10,15H,8-9H2,1-3H3

InChI Key

WKCJGGADLDBBFM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CC=CC=C2OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.